[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477248
InChI: InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13477248

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m0/s1
Standard InChI Key WNHRAPQWAZFSSP-AWEZNQCLSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (IUPAC name: benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate) belongs to the carbamate class of organic compounds. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.37 g/mol. The structure comprises:

  • A pyrrolidine ring with (S)-configuration at the 3-position.

  • A 2-aminoacetyl group (-NH₂-C(=O)-CH₂-) attached to the pyrrolidine nitrogen.

  • An ethyl-carbamate moiety linked to the pyrrolidine’s 3-position.

  • A benzyl ester (-O-CO-O-CH₂-C₆H₅) as the terminal group.

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and ester functionalities.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the carbamate and ester bonds.

  • Stereochemical purity: The (S)-configuration at the pyrrolidine 3-position is critical for target binding, as enantiomeric counterparts exhibit reduced bioactivity in related compounds.

Synthesis and Characterization

Synthetic Pathways

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves a multi-step sequence:

  • Pyrrolidine functionalization: (S)-pyrrolidin-3-amine is acylated with chloroacetyl chloride to introduce the 2-chloroacetyl group.

  • Amination: The chloro group is displaced by ammonia, yielding the 2-aminoacetyl-pyrrolidine intermediate.

  • Carbamate formation: Reaction with ethyl chloroformate and benzyl alcohol under basic conditions (e.g., triethylamine) forms the ethyl-carbamic acid benzyl ester.

Optimization notes:

  • Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis during pyrrolidine synthesis.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, OCH₂C₆H₅), 3.85–3.45 (m, pyrrolidine and ethyl-CH₂), 2.95 (s, 2H, NH₂), 1.25 (t, J = 7.0 Hz, 3H, ethyl-CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, amide).

Chemical Reactivity and Derivatization

The compound’s reactivity is dominated by three functional groups:

Functional GroupReactivityExample Reactions
CarbamateHydrolysis under acidic/basic conditionsForms ethylamine and benzyl alcohol
Amide (aminoacetyl)Nucleophilic acyl substitutionReacts with Grignard reagents or amines
Benzyl esterHydrogenolysisCleaved via H₂/Pd-C to carboxylic acid

Derivatization potential:

  • The amino group facilitates conjugation with fluorescent probes (e.g., FITC) for cellular tracking.

  • Ethyl and benzyl groups can be replaced with bulkier substituents to modulate lipophilicity.

Comparison with Structural Analogs

CompoundStructural VariationKey Differences
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester(R)-configuration at pyrrolidine 3-positionReduced receptor affinity (e.g., 10-fold lower GABAₐ binding)
[(S)-1-(2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Propionyl vs. acetyl groupIncreased lipophilicity (logP +0.5); enhanced CNS penetration
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl esterPiperidine vs. pyrrolidine ringAltered ring strain; modified target selectivity

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